molecular formula C15H11IN2O3 B11689382 (2E)-N-(4-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(4-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11689382
M. Wt: 394.16 g/mol
InChI Key: BBUJZYKAXQMKPQ-RUDMXATFSA-N
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Description

“(2E)-N-(4-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide” is an organic compound characterized by the presence of an iodine atom on the phenyl ring and a nitro group on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-N-(4-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide” typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.

    Introduction of the Iodine Atom: The iodination of the phenyl ring can be carried out using iodine or an iodine-containing reagent under suitable conditions.

    Nitration of the Phenyl Ring: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings or the double bond.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium azide or other nucleophiles.

Major Products

    Oxidation: Products with oxidized phenyl rings or double bonds.

    Reduction: Amino derivatives of the compound.

    Substitution: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology

Medicine

Industry

Possible use in the development of new materials or as intermediates in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Generally, the presence of the iodine and nitro groups can influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Uniqueness

The presence of the iodine atom makes “(2E)-N-(4-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide” unique compared to its bromine, chlorine, and fluorine analogs

Properties

Molecular Formula

C15H11IN2O3

Molecular Weight

394.16 g/mol

IUPAC Name

(E)-N-(4-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C15H11IN2O3/c16-12-5-7-13(8-6-12)17-15(19)9-4-11-2-1-3-14(10-11)18(20)21/h1-10H,(H,17,19)/b9-4+

InChI Key

BBUJZYKAXQMKPQ-RUDMXATFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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